D-Glucose-d1-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

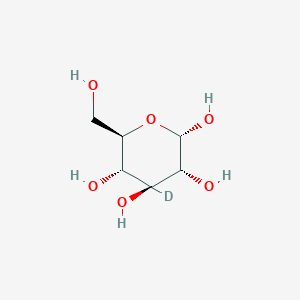

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.16 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-4-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1/i4D |

InChI Key |

WQZGKKKJIJFFOK-XVKSOXPJSA-N |

Isomeric SMILES |

[2H][C@@]1([C@@H]([C@H](O[C@@H]([C@@H]1O)O)CO)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of D-Glucose-2-d

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucose-2-d, also known as 2-deuterio-D-glucose, is a stable isotope-labeled monosaccharide that serves as a critical tool in metabolic research and drug development. By replacing the hydrogen atom at the C2 position with a deuterium atom, researchers can trace the metabolic fate of glucose through various biochemical pathways with high precision. This non-radioactive tracer allows for the safe and detailed investigation of glucose metabolism in vitro and in vivo, providing valuable insights into disease pathophysiology and the mechanism of action of novel therapeutics. This technical guide provides a comprehensive overview of the core physical and chemical properties of D-Glucose-2-d, detailed experimental protocols for its characterization, and its applications in scientific research.

Core Physical and Chemical Properties

The physical and chemical properties of D-Glucose-2-d are largely similar to those of its unlabeled counterpart, D-glucose, with minor differences arising from the isotopic substitution. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Chemical Formula | C₆H₁₁DO₆ | --INVALID-LINK-- |

| Molecular Weight | 181.16 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white powder | --INVALID-LINK-- |

| Melting Point | 150-152 °C (decomposes) | --INVALID-LINK-- |

| Solubility | Highly soluble in water. | [Various Sources] |

| Optical Rotation | [α]²⁵/D +52.0° (c = 2 in H₂O with trace NH₄OH) | --INVALID-LINK-- |

| Isotopic Purity | ≥98 atom % D | --INVALID-LINK-- |

| Chemical Purity | ≥99% (CP) | --INVALID-LINK-- |

Experimental Protocols

Synthesis of D-Glucose-2-d

A common method for the synthesis of 2-deutero-D-glucose involves the reduction of a suitable precursor. One reported synthesis starts from D-glucal, which is first converted to its 3,4,6-tri-O-benzyl derivative. This intermediate is then subjected to a deuteration step. The final product is obtained after debenzylation.[1]

Materials:

-

3,4,6-tri-O-benzyl-D-glucal

-

Deuterating agent (e.g., Deuterium gas with a catalyst, or a deuteride reagent)

-

Palladium on carbon (Pd/C) catalyst for debenzylation

-

Solvents (e.g., Methanol, Ethyl acetate)

-

Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

-

Deuteration of the Glucal: The protected glucal is dissolved in an appropriate solvent and reacted with a deuterating agent. The specific conditions (temperature, pressure, reaction time) will depend on the chosen reagent.

-

Purification of the Deuterated Intermediate: The reaction mixture is worked up to remove the catalyst and any unreacted starting material. The crude product is then purified using column chromatography.

-

Debenzylation: The purified, deuterated intermediate is dissolved in a suitable solvent (e.g., methanol or ethyl acetate) and subjected to catalytic hydrogenation using a palladium on carbon catalyst to remove the benzyl protecting groups.

-

Final Purification: The catalyst is removed by filtration, and the solvent is evaporated to yield the final product, D-Glucose-2-d. The product is then lyophilized to obtain a stable powder.

Spectroscopic Characterization

NMR is a powerful technique for confirming the isotopic labeling and structural integrity of D-Glucose-2-d.

Sample Preparation:

-

Weigh 5-10 mg of D-Glucose-2-d and dissolve it in 0.5-0.7 mL of deuterium oxide (D₂O, 99.9%).

-

Transfer the solution to a 5 mm NMR tube.

-

Allow the sample to equilibrate for at least one hour to reach anomeric equilibrium before analysis.

1D ¹H NMR:

-

Acquire a standard proton NMR spectrum. The absence or significant reduction of the signal corresponding to the proton at the C2 position confirms successful deuteration. The anomeric protons (H1α and H1β) will appear as distinct signals.

2D NMR (COSY, HSQC):

-

COSY (Correlation Spectroscopy): This experiment helps in assigning the proton signals by identifying coupled protons. The absence of a cross-peak between H1 and H2 will further confirm the deuteration at the C2 position.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals, allowing for the unambiguous assignment of the carbon signals. The carbon at the C2 position will show a very weak or absent correlation to a proton.

References

The Synthesis and Preparation of Deuterium-Labeled Glucose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium-labeled glucose is a powerful tool in metabolic research and drug development. By replacing hydrogen atoms with their stable isotope, deuterium, researchers can trace the metabolic fate of glucose through various biochemical pathways non-invasively.[1][2] This technical guide provides a comprehensive overview of the synthesis, preparation, and analysis of deuterium-labeled glucose, with a focus on experimental protocols and data interpretation for use in preclinical and clinical research. The utilization of these stable isotope tracers provides significant advantages over radioactive labeling, ensuring safety in human studies and for the environment.

Synthesis of Deuterium-Labeled Glucose

The preparation of deuterium-labeled glucose can be achieved through several methods, each with its own advantages and limitations. The primary approaches include catalytic hydrogen-deuterium (H-D) exchange, enzymatic synthesis, and chemical synthesis. The choice of method depends on the desired labeling pattern, required isotopic purity, and scalability.

Catalytic H-D Exchange

Catalytic H-D exchange is a versatile method for introducing deuterium into glucose molecules. This approach typically utilizes a metal catalyst, such as ruthenium on carbon (Ru/C), in the presence of a deuterium source like deuterium oxide (D₂O). The reaction proceeds through the exchange of hydrogen atoms on the glucose molecule with deuterium from the solvent.

Key Features:

-

Versatility: Can be used to produce various deuterated glucose isotopologues.

-

Cost-effective: D₂O is a relatively inexpensive deuterium source.

-

Scalability: The process can be scaled up for larger quantity production.

| Parameter | Typical Value/Condition |

| Catalyst | 5 wt% Ruthenium on activated carbon (Ru/C) |

| Deuterium Source | Deuterium oxide (D₂O) |

| Temperature | 343 - 383 K |

| Pressure | 0.5 - 2 MPa (if hydrogen gas is also used) |

| Reaction Time | Varies (several hours to days depending on desired labeling) |

| Isotopic Purity | Can achieve high levels of deuteration with optimization |

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and regioselective method for producing deuterium-labeled glucose. This technique leverages the specificity of enzymes to introduce deuterium at precise positions within the glucose molecule. For instance, hexokinase can be used to phosphorylate glucose at the C6 position, which can be a step in a multi-enzyme system for specific labeling.

Key Features:

-

High Specificity: Enzymes catalyze reactions at specific sites, leading to precise labeling.

-

Mild Reaction Conditions: Reactions are typically carried out under physiological conditions (neutral pH, moderate temperature).

-

High Purity: Minimal by-product formation results in high purity of the final product.

| Parameter | Typical Value/Condition |

| Enzyme | Hexokinase, Glucose Isomerase, etc. |

| Deuterium Source | Deuterated substrates (e.g., deuterated ATP) or D₂O |

| Temperature | 25 - 40 °C |

| pH | 7.0 - 8.0 |

| Yield | Generally high due to enzyme specificity |

| Isotopic Purity | >98% |

Chemical Synthesis

Chemical synthesis provides a robust and well-established route to a variety of specifically labeled glucose molecules, such as the widely used [6,6-²H₂]glucose. These multi-step syntheses offer precise control over the location of the deuterium labels. A recently developed cost-effective method for producing [2,3,4,6,6'-²H₅]-D-glucose utilizes methyl-α-D-glucopyranoside as a starting material under mild reaction conditions.[3]

Key Features:

-

High Precision: Allows for the synthesis of specifically labeled isotopologues.

-

Scalability: Can be adapted for large-scale production.

-

Versatility: A wide range of deuterated glucose variants can be synthesized.

| Parameter | [6,6-²H₂]glucose Synthesis | [2,3,4,6,6'-²H₅]-D-glucose Synthesis |

| Starting Material | D-Glucose derivatives | Methyl-α-D-glucopyranoside |

| Key Reagents | Deuterated reducing agents (e.g., NaBD₄) | Deuterium source under mild conditions (80°C) |

| Yield | Moderate to high, depending on the specific route | High, with improved labeling efficiency |

| Isotopic Purity | Typically >99% | High |

| Cost | Can be expensive due to multi-step nature and reagents | Approximately 10-fold reduction in production costs compared to other methods[3] |

Experimental Protocols

General Workflow for Synthesis and Analysis

Caption: General workflow for the synthesis and analysis of deuterium-labeled glucose.

Protocol 1: Chemical Synthesis of [6,6-²H₂]glucose

This protocol is a generalized representation of a common chemical synthesis route.

-

Protection of Hydroxyl Groups: Start with a suitable derivative of D-glucose where the hydroxyl groups at C1 to C5 are protected to prevent unwanted side reactions.

-

Oxidation of the C6 Hydroxyl Group: Selectively oxidize the primary hydroxyl group at the C6 position to an aldehyde.

-

Deuterium Introduction: Reduce the aldehyde at C6 using a deuterium-donating reducing agent, such as sodium borodeuteride (NaBD₄), to introduce two deuterium atoms at the C6 position.

-

Deprotection: Remove the protecting groups from the hydroxyl groups to yield [6,6-²H₂]glucose.

-

Purification: Purify the final product using column chromatography.

Protocol 2: Analysis of Deuterium Incorporation by GC-MS

This protocol details the analysis of deuterium enrichment in glucose from plasma samples.

-

Plasma Sample Preparation:

-

Derivatization (Aldonitrile Pentaacetate):

-

To a dried plasma extract, add 50 µL of hydroxylamine hydrochloride in pyridine (20 mg/mL).

-

Heat the mixture at 90°C for 60 minutes.[5]

-

Cool the sample and add 100 µL of acetic anhydride.

-

Incubate at 60°C for 30 minutes to form the aldonitrile pentaacetate derivative.[5]

-

Dry the sample under a stream of nitrogen and redissolve in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.

-

Monitor specific ion fragments to determine the extent and position of deuterium labeling. For example, for the aldonitrile pentaacetate derivative, key fragments include m/z 328 (C1-C6) and m/z 217 (C4-C6).[5]

-

Calculate deuterium enrichment by analyzing the mass isotopomer distribution of these fragments.

-

Metabolic Pathways and Deuterium Tracing

Deuterium-labeled glucose is a valuable tracer for studying central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

Glycolysis and the TCA Cycle

When [6,6-²H₂]glucose is introduced into a biological system, the deuterium labels are carried through glycolysis. The resulting pyruvate retains the deuterium at its methyl group. This labeled pyruvate can then be converted to lactate or enter the TCA cycle.

Caption: Metabolic fate of [6,6-²H₂]glucose through glycolysis and the TCA cycle.

In the TCA cycle, the deuterium from acetyl-CoA (derived from pyruvate) is incorporated into intermediates, and subsequently into glutamate and glutamine (collectively termed Glx) via transamination from α-ketoglutarate. The detection of deuterated lactate and Glx provides a measure of glycolytic and TCA cycle activity, respectively.

Pentose Phosphate Pathway (PPP)

The PPP is another crucial pathway for glucose metabolism. To distinguish between glycolysis and the PPP, multiply-labeled glucose isotopologues can be used. For instance, metabolism of D-(1,6-¹³C₂,6,6-²H₂)glucose through glycolysis produces (3-¹³C)lactate and (3-¹³C,3,3-²H₂)lactate, whereas its metabolism through the PPP results in (3-¹³C,3,3-²H₂)lactate.[6] By analyzing the different isotopologues of lactate, the relative fluxes through these two pathways can be determined.

Deuterium Metabolic Imaging (DMI)

Deuterium Metabolic Imaging (DMI) is an emerging non-invasive imaging technique that utilizes deuterium-labeled compounds to visualize and quantify metabolic processes in vivo.[7]

DMI Workflow

Caption: Workflow of a typical Deuterium Metabolic Imaging (DMI) study.

The process involves the administration of a deuterated substrate, such as [6,6-²H₂]glucose, followed by the acquisition of deuterium magnetic resonance spectroscopic imaging (²H MRSI) data.[7] The resulting spectra are then processed to quantify the spatial distribution of the deuterated substrate and its metabolites, such as lactate and Glx. This allows for the creation of 3D maps of metabolic activity, which can be used to study diseases like cancer, where altered glucose metabolism is a key feature.[7]

Conclusion

Deuterium-labeled glucose is an indispensable tool for modern metabolic research and drug development. The ability to synthesize specifically labeled isotopologues through various methods, coupled with powerful analytical techniques like GC-MS and DMI, provides researchers with an unprecedented view into the complexities of cellular metabolism. The detailed protocols and workflows presented in this guide offer a solid foundation for the successful application of deuterium-labeled glucose in a range of scientific investigations, from fundamental biology to clinical diagnostics.

References

- 1. Physiologically Based Simulations of Deuterated Glucose for Quantifying Cell Turnover in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A new deuterium-labeled compound [2,3,4,6,6'-2 H5 ]-D-glucose for deuterium magnetic resonance metabolic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US5439803A - Isotope and assay for glycolysis and the pentose phosphate pathway - Google Patents [patents.google.com]

- 7. Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

D-Glucose-d1-2 CAS number and molecular weight

An In-depth Technical Guide to D-Glucose-d1-2 for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a deuterated form of D-glucose. It is intended for professionals in research and drug development who are utilizing stable isotope tracers to investigate metabolic pathways. This document covers the fundamental properties of this compound, detailed experimental protocols for its use in metabolic tracing studies, and the visualization of relevant biological and experimental workflows.

Introduction to this compound

This compound is a stable isotope-labeled version of D-glucose where a single hydrogen atom at the second carbon position has been replaced by a deuterium atom. This non-radioactive isotopic labeling makes it a valuable tracer for in vitro and in vivo metabolic studies.[1] By using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can track the journey of the deuterium label as the glucose molecule is processed through various metabolic pathways.[1][2] This provides quantitative insights into the flux of metabolites through central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2] Understanding the dynamics of these pathways is critical in numerous fields, particularly in oncology, neurobiology, and the study of metabolic diseases.[3]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 51517-59-0 |

| Molecular Formula | C₆H₁₁DO₆ |

| Molecular Weight | 181.16 g/mol |

| Synonyms | Glucose-d₁-2, D-(+)-Glucose-d₁-2, Dextrose-d₁-2 |

Core Applications in Metabolic Research

This compound is a powerful tool for elucidating the mechanisms of cellular metabolism. Its applications span various research areas:

-

Metabolic Flux Analysis: It allows for the quantitative measurement of the rate of metabolic reactions, providing a dynamic view of cellular metabolism.[2]

-

Oncology Research: Cancer cells often exhibit altered glucose metabolism, such as the Warburg effect.[3] Deuterated glucose tracers are used to study these metabolic shifts and to assess the efficacy of drugs that target cancer metabolism.[3]

-

Drug Development: Stable isotope tracers are employed in pharmacokinetic and pharmacodynamic studies to understand how novel therapeutics affect metabolic pathways.[4]

-

Neurobiology: The brain relies heavily on glucose for energy.[3] this compound can be used to investigate brain glucose metabolism in preclinical models of neurological disorders.[3]

Experimental Protocols

The following is a generalized protocol for a stable isotope tracing experiment using deuterated glucose in cultured cells. This protocol can be adapted for specific cell lines and experimental questions.

Protocol: In Vitro Metabolic Tracing with Deuterated Glucose

-

Media Preparation:

-

Prepare a culture medium containing the desired concentration of deuterated glucose. It is crucial to use a glucose-free base medium and to supplement it with the labeled glucose.

-

To avoid interference from unlabeled glucose, use dialyzed fetal bovine serum (FBS) instead of regular FBS.[5]

-

-

Cell Seeding and Growth:

-

Seed cells in multi-well plates at a density that allows them to reach the desired confluency (typically 70-80%) at the time of the experiment.[5]

-

Culture the cells under standard conditions to allow for adherence and growth.

-

-

Tracer Incubation:

-

On the day of the experiment, remove the standard growth medium.

-

Wash the cells once with phosphate-buffered saline (PBS) to remove any residual unlabeled glucose.[5]

-

Add the pre-warmed deuterated glucose-containing medium to the cells.

-

Incubate the cells for a time course determined by the specific metabolic pathways of interest. This can range from minutes to several hours.

-

-

Metabolite Extraction:

-

To halt metabolic activity, rapidly aspirate the labeling medium.

-

Wash the cells quickly with ice-cold saline to remove any extracellular labeled glucose.

-

Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them from the plate.[5]

-

Collect the cell lysate and centrifuge at high speed to pellet cellular debris.

-

Transfer the supernatant, which contains the metabolites, to a new tube for analysis.

-

-

Sample Analysis:

-

Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.

-

For analysis by gas chromatography-mass spectrometry (GC-MS), derivatize the dried metabolites to make them volatile.

-

Analyze the samples using GC-MS or liquid chromatography-mass spectrometry (LC-MS) to determine the isotopic enrichment in downstream metabolites.

-

Quantitative Data Presentation

The data obtained from deuterated glucose tracing experiments allows for the calculation of metabolic fluxes and the relative contributions of different pathways. The following table provides an example of the type of quantitative data that can be generated from such studies, using similar deuterated glucose tracers.

| Parameter Measured | Tracer Used | Model System | Key Findings |

| Whole Body Glucose Flux | 6,6-D2-Glucose | Human | Primed constant infusion allows for reliable quantification of glucose kinetics.[6] |

| Glucose and Fructose Recycling | 6,6-D2-Glucose and 2-D1-Glucose | Human | Enables the determination of substrate cycling rates.[6] |

Visualizing Pathways and Workflows

Diagrams are essential for understanding the complex interplay of metabolic pathways and for visualizing experimental designs. The following diagrams were generated using the DOT language.

References

A Technical Guide to the Isotopic Purity and Enrichment of D-Glucose-d1-2

For researchers, scientists, and professionals in drug development, the precise characterization of isotopically labeled compounds is paramount for the integrity of experimental outcomes. This guide provides an in-depth analysis of D-Glucose-d1-2, also known as D-Glucose-2-d, focusing on its isotopic purity and enrichment levels. It offers a compilation of technical data, detailed experimental protocols for its characterization, and visualizations of its application in metabolic research.

Understanding Isotopic Purity and Enrichment

Isotopic Purity refers to the proportion of molecules within a sample that are labeled with the desired isotope at the specified position. It is typically expressed as "atom % D" and indicates the percentage of D-Glucose molecules that are deuterated at the C-2 position.[1]

Isotopic Enrichment signifies the increase in the amount of a specific isotope within a sample relative to its natural abundance. In metabolic studies, this is a crucial parameter to quantify the incorporation of the labeled tracer into downstream metabolites.[2]

Quantitative Data on this compound

The isotopic purity of commercially available this compound is a critical specification for researchers. The following table summarizes the available data from various suppliers.

| Supplier/Source | Compound Name | Isotopic Purity (atom % D) | Chemical Purity |

| Sigma-Aldrich | D-Glucose-2-d | 98 | 99% (CP) |

| MedchemExpress | This compound | Not specified | >98% |

| Santa Cruz Biotechnology | D-Glucose-d12 | 97 | Not specified |

Note: Data is compiled from publicly available information and may vary by batch.

Experimental Protocols for Determining Isotopic Enrichment

The accurate determination of isotopic enrichment is essential for quantitative metabolic flux analysis. The two primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for measuring stable-isotope labeling.[2] It is widely used to determine the positional deuterium enrichment of glucose.

Methodology:

-

Sample Preparation and Derivatization: Plasma or cell extracts containing glucose are deproteinized. The glucose is then chemically derivatized to make it volatile for GC analysis. A common derivatization method is the preparation of the aldonitrile pentaacetate derivative.[3]

-

GC Separation: The derivatized sample is injected into a gas chromatograph, where the glucose derivative is separated from other components.

-

Mass Spectrometry Analysis: The separated derivative enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting fragments are analyzed based on their mass-to-charge ratio (m/z).[4]

-

Data Analysis: The isotopic enrichment is determined by analyzing the mass isotopomer distributions (MIDs) of specific ion fragments. By comparing the abundance of the ion containing the deuterium label (M+1) to the unlabeled ion (M+0), the enrichment can be calculated. Corrections for the natural abundance of other isotopes (e.g., ¹³C) are necessary for accurate quantification.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that can provide detailed information about the specific location of isotopic labels within a molecule.

Methodology:

-

Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., D₂O).

-

NMR Analysis: ¹H NMR and ²H (Deuterium) NMR spectra are acquired.

-

In the ¹H NMR spectrum, the reduction in the signal intensity of the proton at the C-2 position compared to the other protons provides a measure of the isotopic purity.

-

The ²H NMR spectrum will show a signal corresponding to the deuterium at the C-2 position, and its integration relative to a known standard can be used to quantify the enrichment.

-

-

Data Analysis: The isotopic purity is calculated by comparing the integral of the residual C-2 proton signal to the integrals of other non-deuterated positions on the glucose molecule. For enrichment, the integral of the deuterium signal is compared to an internal or external standard of known concentration.

Visualization of Metabolic Tracing

This compound is a valuable tracer for studying central carbon metabolism. The deuterium label at the C-2 position can be tracked as glucose is metabolized through pathways like glycolysis and the pentose phosphate pathway (PPP). The following diagram illustrates the initial steps of these pathways and the fate of the deuterium label.

Caption: Metabolic fate of this compound in glycolysis and the PPP.

This guide provides a foundational understanding of the key parameters of this compound and the methodologies for its analysis. The accurate assessment of isotopic purity and enrichment is critical for the robust design and interpretation of metabolic studies in drug development and life sciences research.

References

- 1. metsol.com [metsol.com]

- 2. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitation of positional isomers of deuterium-labeled glucose by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dspace.mit.edu [dspace.mit.edu]

The Fundamental Principles of D-Glucose-d1-2 as a Metabolic Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation associated with the use of D-Glucose-d1-2 as a metabolic tracer. This compound, a stable isotope-labeled form of glucose with deuterium atoms at the first and second carbon positions, offers a powerful tool for elucidating the intricate dynamics of glucose metabolism. By tracing the metabolic fate of these deuterium labels, researchers can gain valuable insights into the flux through key pathways such as glycolysis and the pentose phosphate pathway (PPP), aiding in the discovery and development of novel therapeutics.

While D-glucose labeled with deuterium at a single position (e.g., [2-²H]glucose or [6,6-²H₂]glucose) or dually labeled with carbon-13 is more commonly documented, the principles outlined in this guide for this compound are derived from the established metabolic behaviors of deuterium at the C-1 and C-2 positions of the glucose molecule.[1][2]

Core Principles of this compound Tracing

The utility of this compound as a metabolic tracer lies in the predictable loss or retention of its deuterium labels as it traverses various enzymatic reactions. This allows for the quantitative assessment of metabolic pathway activity. Stable isotope tracers like deuterated glucose are chemically similar to their unlabeled counterparts and are processed by the same enzymes, making them excellent tools for in vitro and in vivo studies.[3][4] The primary analytical techniques for detecting and quantifying the incorporation of deuterium into downstream metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6]

The key to interpreting data from this compound tracing experiments is understanding the specific metabolic fates of the deuterium atoms at the C-1 and C-2 positions:

-

Deuterium at C-2: The deuterium atom on the second carbon of glucose is primarily lost to the cellular water pool during the isomerization of glucose-6-phosphate (G6P) to fructose-6-phosphate (F6P), a reaction catalyzed by phosphoglucose isomerase (PGI) in the second step of glycolysis.[7][8] This specific loss makes D-glucose deuterated at the C-2 position an excellent tool for quantifying the flux through the upper stages of glycolysis.[7]

-

Deuterium at C-1: The metabolic fate of the deuterium at the C-1 position is more complex. It can be lost through the activity of phosphomannose isomerase.[1] Furthermore, if the glucose-6-phosphate enters the oxidative branch of the pentose phosphate pathway, the C-1 carbon is removed as CO₂, leading to the loss of the associated deuterium atom.

By concurrently tracking the fate of both deuterium labels, this compound has the potential to provide a more nuanced understanding of the metabolic switch between glycolysis and the pentose phosphate pathway.

Experimental Protocols

The successful application of this compound as a metabolic tracer is contingent upon robust experimental design and precise analytical techniques. Below are generalized protocols for in vitro and in vivo studies.

In Vitro Cell Culture Labeling Protocol

This protocol outlines a general procedure for labeling cultured cells with this compound to investigate metabolic pathway dynamics.

Materials:

-

Cultured cells of interest

-

Standard cell culture medium

-

Glucose-free cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Extraction solvent (e.g., 80% methanol, -80°C)

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Liquid nitrogen

Procedure:

-

Cell Culture: Plate cells at a suitable density and allow them to adhere and reach the desired confluency.

-

Medium Preparation: Prepare the labeling medium by supplementing glucose-free culture medium with this compound to the desired final concentration (e.g., 10 mM).

-

Isotope Labeling:

-

Aspirate the standard culture medium from the cells.

-

Wash the cells once with PBS to remove any residual unlabeled glucose.

-

Add the pre-warmed this compound labeling medium to the cells.

-

Incubate the cells for a predetermined duration to achieve isotopic steady state. This time can range from minutes to hours depending on the metabolic pathways under investigation.[7]

-

-

Metabolite Extraction:

-

To quench metabolism, rapidly aspirate the labeling medium.

-

Wash the cells with ice-cold PBS.

-

Immediately add the cold extraction solvent and place the culture dish on dry ice.

-

Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

-

Sample Preparation for Analysis:

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant containing the metabolites to a new tube.

-

Dry the metabolite extract, for example, using a speed vacuum.

-

The dried extract can be stored at -80°C until analysis.

-

In Vivo Tracer Infusion Protocol (Mouse Model)

This protocol provides a general framework for an in vivo glucose tracer study in a mouse model.

Materials:

-

This compound

-

Sterile saline solution

-

Animal model (e.g., mouse)

-

Infusion pump and catheters

-

Blood collection tubes (with anticoagulant)

-

Centrifuge

-

Equipment for tissue harvesting and snap-freezing

Procedure:

-

Animal Preparation: Acclimatize the animals to the experimental conditions. Fast the animals overnight to reach a basal metabolic state. Anesthetize the animal and surgically implant catheters for infusion and blood sampling.

-

Tracer Preparation: Prepare a sterile solution of this compound in saline. A priming bolus dose and a continuous infusion solution will be required to achieve and maintain a steady-state concentration of the tracer in the plasma.

-

Tracer Infusion: Administer a priming bolus of the this compound solution, followed by a continuous infusion at a constant rate.

-

Blood and Tissue Sampling:

-

Collect blood samples at predetermined time points before and during the infusion to monitor plasma glucose enrichment.

-

Immediately snap-freeze the tissues in liquid nitrogen to halt metabolic activity.

-

-

Sample Processing:

-

Separate plasma from blood samples by centrifugation.

-

Store plasma and tissue samples at -80°C until metabolite extraction and analysis.

-

Data Presentation

Quantitative data from metabolic tracer studies are typically presented as mass isotopologue distributions (MIDs) of key metabolites. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.) of a given metabolite.

Table 1: Illustrative Mass Isotopologue Distributions (MID) in Key Glycolytic Intermediates

| Metabolite | Isotopologue | Fractional Abundance (%) - Control | Fractional Abundance (%) - Treated | Interpretation |

| Glucose-6-Phosphate | M+0 (unlabeled) | 10 | 10 | Fraction of the pool from unlabeled sources. |

| M+1 | 5 | 5 | Represents G6P with one deuterium. | |

| M+2 | 85 | 85 | Represents G6P derived from the this compound tracer. | |

| Fructose-6-Phosphate | M+0 (unlabeled) | 90 | 95 | The lack of significant M+2 indicates the loss of deuterium at the PGI step. |

| M+1 | 9 | 4 | Represents F6P retaining one deuterium. A decrease may indicate altered flux. | |

| M+2 | 1 | 1 | Negligible M+2 confirms the loss of the C-2 deuterium. | |

| Lactate | M+0 (unlabeled) | 70 | 60 | Unlabeled lactate. |

| M+1 | 25 | 35 | Lactate with one deuterium, potentially from PPP flux or partial label loss. | |

| M+2 | 5 | 5 | Lactate retaining both deuterium atoms. |

Table 2: Calculated Metabolic Fluxes (Illustrative Data)

| Metabolic Flux | Control (Normalized to Glucose Uptake) | Treated (Normalized to Glucose Uptake) | Interpretation |

| Glycolysis (PGI step) | 100 | 80 | A decrease in flux through phosphoglucose isomerase in the treated group. |

| Pentose Phosphate Pathway | 15 | 25 | An increase in the relative flux into the pentose phosphate pathway in the treated group. |

| TCA Cycle Entry | 60 | 50 | Reduced entry of glucose-derived carbons into the TCA cycle in the treated group. |

Visualization of Metabolic Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) are provided below to visualize key metabolic pathways and experimental workflows.

Conclusion

This compound serves as a valuable, albeit less commonly documented, metabolic tracer for the nuanced investigation of glucose metabolism. By carefully considering the distinct metabolic fates of the deuterium atoms at the C-1 and C-2 positions, researchers can design experiments to quantify the flux through glycolysis and the pentose phosphate pathway. The integration of robust experimental protocols with advanced analytical techniques such as mass spectrometry and NMR spectroscopy allows for the generation of high-quality quantitative data. This, in turn, can provide critical insights into the metabolic reprogramming that occurs in various disease states and can aid in the development of targeted therapeutic interventions.

References

- 1. Metabolic loss of deuterium from isotopically labeled glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Role of D-Glucose-d1-2 in Studying Central Carbon Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Understanding Central Carbon Metabolism

Central carbon metabolism, a nexus of biochemical pathways including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, is fundamental to cellular life. It governs energy production, biosynthesis of essential macromolecules, and the maintenance of redox balance.[1] Dysregulation within this intricate network is a hallmark of numerous pathologies, from cancer to metabolic disorders and neurodegenerative diseases.[1]

Traditional metabolomics provides a static snapshot of metabolite concentrations. However, to truly understand the dynamic nature of metabolic function and dysfunction, one must measure the rates of metabolic reactions, or fluxes. Stable Isotope-Resolved Metabolomics (SIRM) has emerged as a powerful technique to achieve this.[1] By introducing substrates labeled with non-radioactive stable isotopes like Carbon-13 (¹³C) and Deuterium (²H or D), researchers can trace the journey of atoms through metabolic networks, thereby quantifying intracellular fluxes and elucidating pathway activities.[2][3]

D-glucose, as the principal fuel for most mammalian cells, is the ideal tracer for interrogating central carbon metabolism.[1] This guide focuses specifically on the utility of D-Glucose-d1-2, a deuterated glucose isotopologue, as a sophisticated tool for dissecting the complexities of metabolic pathways.

This compound: A Specialized Tracer for Metabolic Flux Analysis

This compound is a stable isotope-labeled form of glucose where deuterium atoms replace hydrogen atoms at the first and second carbon positions. The choice of a tracer is critical and is dictated by the specific metabolic question being investigated.[4] While uniformly labeled tracers like [U-¹³C₆]glucose are excellent for general carbon tracing, positionally-labeled tracers such as this compound offer unique advantages for resolving specific pathway activities, particularly those involving hydrogen atom transfers.

Comparative Analysis of Glucose Tracers

The utility of a glucose tracer is determined by the position of its isotopic labels, which dictates the labeling patterns of downstream metabolites. This provides unique insights into the pathways that produced them.[4] this compound is particularly useful for studying reactions where the C-H bonds at the C1 and C2 positions are modified, offering a window into the activities of pathways like the Pentose Phosphate Pathway.

| Tracer | Primary Application(s) | Advantages | Limitations |

| This compound | Tracing hydrogen fate in the upper part of glycolysis and the Pentose Phosphate Pathway (PPP); assessing NADPH production.[5] | Provides specific information on hydrogen rearrangements and redox reactions. Can distinguish pathways with similar carbon but different hydrogen transfers. | Isotopic effects due to deuterium can potentially alter reaction rates. Complex data analysis. |

| [U-¹³C₆]Glucose | General tracing of the glucose carbon backbone through all major pathways (glycolysis, PPP, TCA cycle). | Robust for determining the overall contribution of glucose to various metabolites. Widely used and well-documented. | Less effective at resolving fluxes at intersecting pathways, such as the relative activity of glycolysis vs. the PPP. |

| [1,2-¹³C₂]Glucose | Quantifying the relative flux of glycolysis versus the oxidative PPP.[5][6] | The C1-C2 bond is preserved in glycolysis but cleaved in the PPP, providing a clear distinction in labeling patterns of downstream metabolites. | Provides limited information on pathways beyond the initial steps of glucose metabolism. |

| [6,6-²H₂]Glucose (D-Glucose-d2) | Measurement of whole-body and tissue-specific glucose turnover and flux.[2][7] | Deuterium labels on C6 are less prone to loss during glycolysis, making it a stable tracer for glucose kinetics.[2] | Provides limited information on downstream anabolic pathways beyond glycolysis.[2] |

Experimental Design and Protocols

The successful application of this compound as a metabolic tracer relies on meticulous experimental design and precise analytical techniques.[8] The general workflow involves culturing cells or administering the tracer in vivo, followed by rapid quenching of metabolism, extraction of metabolites, and analysis by mass spectrometry.

General Experimental Workflow

The following diagram outlines the key steps in a stable isotope tracing experiment using this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. metsol.com [metsol.com]

- 8. benchchem.com [benchchem.com]

Navigating Metabolic Pathways: A Technical Guide to the Safe Handling and Application of D-Glucose-d1-2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of D-Glucose-d1-2, a deuterated monosaccharide increasingly utilized as a tracer in metabolic research. Detailing its safety profile, handling procedures, and applications, this document serves as an essential resource for professionals in drug development and life sciences research. Particular focus is given to its role in elucidating metabolic fluxes through glycolysis and the pentose phosphate pathway (PPP).

Safety and Handling

While structurally similar to its non-deuterated counterpart, this compound (also known as 2-deutero-D-glucose or [2-²H]glucose) requires specific handling considerations due to the isotopic label. Unlike naturally abundant D-Glucose, which is generally considered non-hazardous, some deuterated forms of glucose have been classified with potential hazards. Therefore, adherence to appropriate safety protocols is imperative.

Hazard Identification

A Safety Data Sheet (SDS) for a similar compound, D-Glucose-d1, indicates potential for acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1] Although a specific SDS for this compound was not found, it is prudent to handle it with a higher degree of caution than unlabeled glucose.

Table 1: Hazard Classification for D-Glucose-d1

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation |

Data based on the Safety Data Sheet for D-Glucose-d1.[1]

Recommended Handling Procedures

Standard laboratory safety practices should be strictly followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat.[1]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[1]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

First Aid Measures

In case of exposure, follow these first-aid guidelines:

-

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[1]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

-

If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its proper use in experimental settings.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₆H₁₁DO₆ |

| Molecular Weight | 181.16 g/mol |

| CAS Number | 51517-59-0 |

| Appearance | White to off-white solid powder |

| Solubility | Soluble in water |

Experimental Applications and Protocols

This compound is a valuable tracer for dissecting the complexities of central carbon metabolism. The deuterium label at the C2 position provides a unique probe to investigate the initial steps of glycolysis.

Tracing Metabolic Fates

Upon cellular uptake and phosphorylation to glucose-6-phosphate (G6P), the deuterium on this compound has two primary fates, which allows for the differentiation between glycolysis and the pentose phosphate pathway.

-

Glycolysis: During the isomerization of G6P to fructose-6-phosphate (F6P) by the enzyme phosphoglucose isomerase (PGI), the deuterium at the C2 position is susceptible to exchange with protons from water.[2] This exchange is a key feature that can be quantified to measure the flux through this specific glycolytic step.

-

Pentose Phosphate Pathway: If G6P enters the PPP, the deuterium at the C2 position is retained during the initial oxidative reactions. This allows for the differentiation of metabolic flux between these two interconnected pathways.

Experimental Protocol: In Vitro Metabolic Flux Analysis

This protocol outlines the general steps for conducting a metabolic flux analysis experiment in cell culture using this compound.

1. Media Preparation:

- Prepare a glucose-free cell culture medium.

- Supplement the medium with a known concentration of this compound. The concentration should be optimized based on the cell line and experimental goals.

2. Cell Culture and Labeling:

- Culture cells to the desired confluency in standard medium.

- To initiate labeling, replace the standard medium with the this compound containing medium. For adherent cells, wash with phosphate-buffered saline (PBS) before adding the labeling medium. For suspension cells, pellet and resuspend in the labeling medium.[3]

- Incubate the cells for a time course appropriate for the metabolic pathway of interest. For upper glycolysis, short labeling times (1-30 minutes) are often sufficient.[2]

3. Metabolite Extraction:

- Rapidly quench metabolic activity by aspirating the labeling medium and adding an ice-cold extraction solvent (e.g., 80% methanol).[3]

- Scrape adherent cells into the solvent.

- Incubate at -80°C to ensure complete cell lysis and protein precipitation.[3]

- Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.[3]

4. Sample Preparation for GC-MS Analysis:

- Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.

- Derivatize the dried metabolites to make them volatile for gas chromatography. A common method involves a two-step process:

- Protect carbonyl groups with methoxyamine hydrochloride in pyridine.

- Silylate hydroxyl and amine groups with a reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

- The derivatized sample is then ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Data Analysis and Interpretation

Analysis of the mass isotopomer distribution of key metabolites by GC-MS allows for the quantification of deuterium enrichment. By comparing the enrichment in G6P to that in F6P and other downstream metabolites, the relative flux through glycolysis versus the PPP can be determined. The loss of the deuterium label at the PGI step is a direct measure of the flux through this reaction.

Conclusion

This compound is a powerful tool for researchers and drug development professionals seeking to understand the intricate workings of cellular metabolism. Its unique property of deuterium exchange at a specific enzymatic step in glycolysis offers a precise method for quantifying metabolic flux. By adhering to the safety and handling guidelines outlined in this document and employing the detailed experimental protocols, researchers can effectively and safely utilize this compound to gain valuable insights into metabolic reprogramming in health and disease, thereby accelerating the discovery of novel therapeutic interventions.

References

An In-depth Technical Guide to Isotope Labeling in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope labeling is a powerful technique for tracing the metabolic fate of molecules within biological systems. By replacing atoms in a substrate with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can follow the transformation of these labeled compounds through intricate metabolic pathways. This approach provides a dynamic view of cellular metabolism, offering unparalleled insights into metabolic fluxes and network rearrangements in health and disease. Unlike radioactive isotopes, stable isotopes are non-radioactive and do not pose a radiation risk, making them safe for use in a wide range of in vitro and in vivo studies, including those involving human subjects.[1] This guide provides an in-depth overview of the core principles, experimental methodologies, data interpretation, and visualization techniques central to isotope labeling in metabolic research.

Core Principles of Isotope Labeling

The fundamental principle of stable isotope tracing lies in the introduction of a labeled substrate (tracer) into a biological system and the subsequent detection of the label in downstream metabolites.[2] This allows for the elucidation of active metabolic pathways and the quantification of the rate of metabolic reactions, known as metabolic flux.[3]

Key Concepts:

-

Isotopes: Atoms of the same element that have the same number of protons but a different number of neutrons, resulting in different mass numbers. Commonly used stable isotopes in metabolic research include Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).[2][4]

-

Isotopologues: Molecules that differ only in their isotopic composition. For instance, glucose can exist as the unlabeled ¹²C₆H₁₂O₆ or various ¹³C-labeled isotopologues.[5]

-

Isotopic Enrichment: The proportion of a metabolite pool that contains the stable isotope label. This is a key measurement for determining the contribution of a specific precursor to a metabolite's synthesis.

-

Metabolic Flux: The rate at which metabolites are interconverted through a series of biochemical reactions in a metabolic pathway.[3] Isotope labeling enables the quantification of these fluxes, providing a dynamic understanding of metabolic activity.[3][6]

Analytical Techniques

The analysis of isotopically labeled metabolites primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

-

Mass Spectrometry (MS): MS is the most common technique due to its high sensitivity and ability to detect a wide range of metabolites.[7] It separates ions based on their mass-to-charge ratio (m/z). The incorporation of a stable isotope results in a predictable mass shift in the metabolite and its fragments, allowing for the differentiation and quantification of labeled and unlabeled species. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most frequently used platforms.[2][8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a non-destructive technique that can provide detailed information about the position of the isotopic label within a molecule (isotopomer analysis).[10] While generally less sensitive than MS, NMR is highly quantitative and can be used for in vivo measurements in real-time.[7]

Experimental Protocols

Detailed and meticulous experimental design is crucial for the success of isotope labeling studies. The following sections provide generalized protocols for key experiments.

Protocol 1: Stable Isotope Tracing in Cultured Mammalian Cells

This protocol outlines the general steps for a ¹³C-glucose tracing experiment in adherent mammalian cells.

1. Cell Seeding and Culture:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) and allow them to grow to the desired confluency (typically 70-80%). The number of cells required will depend on the specific cell type and the sensitivity of the analytical instrument.

2. Preparation of Labeling Medium:

-

Prepare cell culture medium containing the isotopically labeled substrate. For example, to trace glucose metabolism, use glucose-free DMEM supplemented with a known concentration of [U-¹³C₆]-glucose (uniformly labeled with ¹³C).

-

It is critical to use dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled glucose and other small molecules that could dilute the tracer.

3. Isotope Labeling:

-

Aspirate the regular growth medium from the cells.

-

Gently wash the cells once with sterile phosphate-buffered saline (PBS) to remove residual unlabeled glucose.

-

Add the pre-warmed, complete labeling medium to the cells.

-

Incubate the cells for a predetermined period. The labeling duration depends on the metabolic pathway of interest and whether a steady-state or dynamic analysis is being performed. For glycolysis, isotopic steady state is often reached within minutes, while the TCA cycle may take a couple of hours.

4. Quenching of Metabolism:

-

To halt all enzymatic activity and preserve the metabolic state of the cells, rapid quenching is essential.

-

Aspirate the labeling medium.

-

Immediately add a cold quenching solution, such as 80% methanol pre-chilled to -80°C, directly to the culture plate.

5. Metabolite Extraction:

-

Scrape the cells in the cold quenching solution and transfer the cell suspension to a microcentrifuge tube.

-

Perform repeated freeze-thaw cycles (e.g., using liquid nitrogen and a warm water bath) to ensure complete cell lysis.

-

Centrifuge the lysate at a high speed (e.g., >13,000 rpm) at 4°C to pellet cell debris.

-

Collect the supernatant containing the extracted metabolites. The pellet can be used for DNA or protein normalization.

-

The metabolite extract can then be dried down under a stream of nitrogen or by vacuum centrifugation before storage at -80°C or derivatization for analysis.

Protocol 2: In Vivo Stable Isotope Tracing in a Mouse Model

This protocol provides a general workflow for an in vivo ¹³C-glucose tracing study in a mouse tumor model.

1. Animal Preparation and Acclimation:

-

House mice in a controlled environment and allow them to acclimate. For tumor studies, xenografts or genetically engineered mouse models are commonly used.

-

Fast the animals for a short period (e.g., 6 hours) before tracer administration to reduce variability from food intake.

2. Tracer Administration:

-

The labeled substrate can be administered through various routes, including:

-

Intravenous (IV) injection: Typically via the tail vein, providing rapid and direct entry into the circulation. This can be a single bolus or a continuous infusion.

-

Oral gavage: Delivers the tracer directly to the stomach, mimicking dietary intake.

-

Intraperitoneal (IP) injection: An alternative to IV injection.

-

-

For a bolus IV injection of [U-¹³C₆]-glucose, a typical dose might be 20 mg in a 25% (w/v) solution.

3. Tissue and Blood Collection:

-

At a defined time point after tracer administration (e.g., 10 minutes to several hours), euthanize the mouse.

-

Rapidly collect blood via cardiac puncture.

-

Immediately dissect the tissues of interest (e.g., tumor, liver, brain).

-

To instantly quench metabolism, freeze-clamp the tissues using Wollenberger clamps pre-chilled in liquid nitrogen.

4. Sample Processing:

-

Blood: Centrifuge the collected blood to separate plasma. Store plasma at -80°C.

-

Tissues: The frozen tissues should be pulverized into a fine powder under liquid nitrogen using a mortar and pestle.

-

Metabolite Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the powdered tissue or plasma. Homogenize the mixture and then centrifuge to pellet the precipitate. Collect the supernatant containing the metabolites.

-

The extracts can then be processed for LC-MS or GC-MS analysis as described for the in vitro protocol.

Data Presentation

Quantitative data from isotope labeling experiments are typically presented in tables to facilitate comparison between different experimental conditions.

Table 1: Fractional Contribution of ¹³C-Glucose to Central Carbon Metabolism in a Cancer Cell Line

This table shows the percentage of each metabolite pool that is derived from [U-¹³C₆]-glucose after a 24-hour labeling period.

| Metabolite | Pathway | Fractional Contribution (%) |

| Glucose-6-phosphate | Glycolysis | 98.5 ± 0.3 |

| Fructose-6-phosphate | Glycolysis | 98.2 ± 0.4 |

| 3-Phosphoglycerate | Glycolysis | 97.9 ± 0.5 |

| Pyruvate | Glycolysis | 95.1 ± 1.1 |

| Lactate | Fermentation | 95.3 ± 1.0 |

| Citrate | TCA Cycle | 85.7 ± 2.3 |

| α-Ketoglutarate | TCA Cycle | 78.4 ± 3.1 |

| Succinate | TCA Cycle | 75.9 ± 3.5 |

| Fumarate | TCA Cycle | 76.2 ± 3.3 |

| Malate | TCA Cycle | 80.1 ± 2.8 |

| Aspartate | Amino Acid Synthesis | 79.5 ± 2.9 |

Data are represented as mean ± standard deviation (n=3).

Table 2: Metabolic Flux Rates in A549 Lung Cancer Cells

This table presents the calculated metabolic flux rates for key reactions in central carbon metabolism in the A549 cancer cell line, determined by ¹³C metabolic flux analysis (MFA).

| Reaction | Pathway | Flux Rate (nmol/min/mg protein) | 95% Confidence Interval |

| Glucose Uptake | - | 1.85 | 1.75 - 1.95 |

| Glycolysis (Glucose -> G6P) | Glycolysis | 1.85 | 1.75 - 1.95 |

| Pentose Phosphate Pathway (G6P -> R5P) | PPP | 0.28 | 0.25 - 0.31 |

| Lactate Secretion | Fermentation | 1.45 | 1.38 - 1.52 |

| Pyruvate Dehydrogenase (Pyruvate -> Acetyl-CoA) | TCA Cycle Entry | 0.25 | 0.22 - 0.28 |

| Citrate Synthase (Acetyl-CoA + OAA -> Citrate) | TCA Cycle | 0.35 | 0.32 - 0.38 |

| Glutamine Uptake | - | 0.45 | 0.42 - 0.48 |

| Glutaminolysis (Glutamine -> α-KG) | Anaplerosis | 0.40 | 0.37 - 0.43 |

Adapted from publicly available data. The confidence intervals represent the precision of the flux estimates.

Visualization of Metabolic Pathways and Workflows

Visualizing complex metabolic networks and experimental procedures is essential for clear communication and interpretation of results. Graphviz (DOT language) is a powerful tool for generating such diagrams.

Glycolysis and TCA Cycle Pathway

References

- 1. sketchviz.com [sketchviz.com]

- 2. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. worthe-it.co.za [worthe-it.co.za]

- 4. A functional analysis of 180 cancer cell lines reveals conserved intrinsic metabolic programs | Molecular Systems Biology [link.springer.com]

- 5. researchgate.net [researchgate.net]

- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Real-time quantitative analysis of metabolic flux in live cells using a hyperpolarized micromagnetic resonance spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for D-Glucose-d1-2 in Cell Culture Experiments

Introduction

D-Glucose-d1-2 is a stable isotope-labeled sugar used as a tracer in metabolic research to investigate cellular glucose metabolism.[1] By replacing a hydrogen atom at the second carbon position with its stable isotope, deuterium, researchers can track the fate of glucose molecules through various metabolic pathways. This technique is instrumental in quantifying metabolic fluxes and understanding the intricate regulation of glucose utilization in both healthy and diseased states.[2] These studies are crucial for identifying metabolic vulnerabilities in diseases like cancer and for the development of novel therapeutic strategies.[3][4]

Disclaimer: Specific experimental data and protocols for this compound are limited in publicly available literature. The following application notes and protocols are based on established methodologies for closely related deuterated glucose tracers, such as D-Glucose-d2-2 and D-Glucose-¹³C₂,d₂, and are expected to be directly applicable.[1][5]

Data Presentation

The primary application of deuterated glucose tracers is in metabolic flux analysis. The quantitative data obtained from such experiments can be summarized to compare metabolic pathway activities under different conditions.

Table 1: Representative Metabolic Flux Map in A549 Lung Cancer Cells

This table illustrates the type of quantitative data that can be obtained through metabolic flux analysis. The values represent the relative flux through key metabolic pathways, normalized to the rate of glucose uptake. While this specific data was generated using a ¹³C-labeled glucose tracer, a similar approach is used with deuterated glucose to determine pathway activities.[3]

| Metabolic Pathway | Relative Flux (Normalized to Glucose Uptake) |

| Glycolysis | 1.00 |

| Pentose Phosphate Pathway (Oxidative) | 0.15 |

| TCA Cycle (from Pyruvate) | 0.45 |

| Lactate Production | 0.85 |

Experimental Protocols

A successful metabolic tracing experiment with this compound relies on meticulous experimental design and execution. Below are detailed protocols for in vitro studies using cultured cells.

Protocol 1: Cell Culture and Isotope Labeling

This protocol is suitable for adherent mammalian cells and can be adapted for suspension cultures.

Materials:

-

Cell line of interest

-

Standard cell culture medium (e.g., DMEM, RPMI-1640)

-

Glucose-free cell culture medium

-

This compound

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture plates or flasks

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase and will be approximately 70-80% confluent at the time of harvest. Allow cells to adhere and grow overnight in standard culture medium.[1]

-

Labeling Medium Preparation: Prepare the labeling medium by dissolving this compound in glucose-free medium to the desired final concentration (typically matching the glucose concentration of the standard medium, e.g., 11-25 mM).[1] Supplement the medium with dFBS to minimize the presence of unlabeled glucose.

-

Initiation of Labeling:

-

Incubation: Return the cells to the incubator for the desired labeling period. The incubation time will depend on the metabolic pathway of interest, with shorter times (1-30 minutes) for upper glycolysis and longer times for downstream pathways.[5]

Protocol 2: Metabolite Quenching and Extraction

This is a critical step to halt all enzymatic activity and preserve the metabolic state of the cells.

Materials:

-

Ice-cold 0.9% NaCl or PBS

-

Ice-cold (-80°C) 80% methanol

-

Cell scraper (for adherent cells)

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

Quenching:

-

Adherent Cells: Place the culture plate on dry ice. Aspirate the labeling medium and immediately wash the cells with ice-cold 0.9% NaCl or PBS. Aspirate the wash solution completely.[1]

-

Suspension Cells: Transfer the cell suspension to a centrifuge tube and pellet the cells at low speed (e.g., 500 x g) for a short duration at 4°C.[1]

-

-

Metabolite Extraction: Add 1 mL of ice-cold 80% methanol per well of a 6-well plate. For adherent cells, use a cell scraper to scrape the cells into the methanol. Transfer the cell lysate/methanol mixture to a microcentrifuge tube.[1]

-

Cell Lysis: Vortex the tubes vigorously and incubate at -80°C for at least 20 minutes to ensure complete protein precipitation and cell lysis.[1]

-

Centrifugation: Centrifuge the samples at maximum speed (>16,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[1]

-

Sample Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube, being careful not to disturb the pellet. Store the metabolite extract at -80°C until analysis by mass spectrometry.[1]

Mandatory Visualization

Experimental Workflow Diagram

Caption: Experimental workflow for metabolic flux analysis using this compound.

Signaling Pathway Diagrams

Insulin Signaling Pathway

The insulin signaling pathway is a key regulator of glucose uptake and metabolism.[6] Tracing with this compound can help elucidate how insulin signaling affects glucose flux through different pathways.

References

Application Notes and Protocols for the GC-MS Analysis of D-Glucose-d1-2

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of glucose and its isotopologues, such as D-Glucose-d1-2. This deuterated form of glucose is a valuable tracer for metabolic studies, allowing researchers to track the fate of glucose in various biochemical pathways. Due to the non-volatile nature of glucose, derivatization is a critical step to increase its volatility for GC-MS analysis.[1][2][3][4][5] This document provides detailed application notes and protocols for the successful analysis of this compound in biological samples.

Experimental Protocols

Several derivatization methods can be employed for the GC-MS analysis of glucose. The choice of method can impact sensitivity, chromatographic resolution, and the number of derivative peaks.[3][4] Common techniques include silylation, acetylation, and trifluoroacetylation.[1][3]

Protocol 1: Methoxime-Trimethylsilylation (TMS)

This is a widely used two-step derivatization method that first involves oximation to reduce the number of anomeric isomers, followed by silylation to increase volatility.[1][3][4]

Materials:

-

Pyridine

-

Methoxylamine hydrochloride (MEOX)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

This compound standard

-

Internal standard (e.g., myo-inositol or a 13C-labeled glucose)

-

Ethyl acetate

Procedure:

-

Sample Preparation: Lyophilize 20-100 µL of the sample (e.g., plasma, cell culture media) to complete dryness in a glass tube.

-

Oximation: Add 50 µL of a 20 mg/mL solution of methoxylamine hydrochloride in pyridine to the dried sample. Vortex briefly and incubate at 70°C for 30 minutes.[3][4]

-

Silylation: Cool the sample to room temperature. Add 80 µL of BSTFA with 1% TMCS (or MSTFA). Vortex and incubate at 70°C for 60 minutes.[3][4]

-

Analysis: After cooling, the sample is ready for injection into the GC-MS system.

Protocol 2: Aldonitrile Acetylation

This method converts glucose into a single aldonitrile pentaacetate derivative, simplifying the chromatogram.[1][6]

Materials:

-

Hydroxylamine hydrochloride in pyridine

-

Acetic anhydride

-

Ethyl acetate

Procedure:

-

Sample Preparation: Lyophilize the sample to dryness.

-

Nitrilation: Add 150 µL of hydroxylamine hydrochloride (0.2 mol/L in pyridine) to the dried sample and heat at 90°C for 40 minutes.[1]

-

Acetylation: Add 250 µL of acetic anhydride and heat at 90°C for 60 minutes.[1]

-

Evaporation and Reconstitution: Dry the sample under a stream of nitrogen at 50°C and redissolve the residue in 400 µL of ethyl acetate for GC-MS analysis.[1]

Protocol 3: Trifluoroacetylation (TFA)

Trifluoroacetylation is another acylation reaction used for derivatizing sugars.[1]

Materials:

-

N-methyl-bis-trifluoroacetamide (MBTFA)

-

Pyridine

Procedure:

-

Sample Preparation: Dry the sample completely.

-

Derivatization: Add a mixture of MBTFA and pyridine to the dried sample. The exact ratios and reaction conditions may need optimization but a common approach involves heating the mixture. It is important to note that this method can produce multiple derivative peaks corresponding to different anomers.[1]

Data Presentation

The following tables summarize typical quantitative parameters for the GC-MS analysis of glucose, which are applicable to this compound analysis.

Table 1: GC-MS Instrumentation and Conditions

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890A or similar |

| Mass Spectrometer | Agilent 5975C or similar |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injection Mode | Splitless (1 µL injection volume) |

| Injector Temperature | 280°C |

| Oven Program | Initial 140°C for 1 min, ramp at 2°C/min to 218°C, then ramp at 10°C/min to 280°C, hold for 2 min |

| Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | m/z 40-650 |

Note: These are general conditions and may require optimization for specific applications and instrumentation.[7]

Table 2: Selected Ion Monitoring (SIM) for Quantitative Analysis

For enhanced sensitivity and specificity, Selected Ion Monitoring (SIM) mode is often employed. The specific ions to monitor will depend on the derivatization method used. For the aldonitrile pentaacetate derivative of glucose, characteristic fragments can be monitored.

| Analyte | Derivative | Monitored Ions (m/z) |

| D-Glucose (unlabeled) | Aldonitrile Pentaacetate | 145, 187, 217, 242, 328 |

| This compound | Aldonitrile Pentaacetate | 146, 188, 218, 243, 329 |

Note: The exact m/z values for this compound fragments will be shifted by +1 compared to the unlabeled glucose fragments, assuming the deuterium is retained in the fragment. The selection of quantifier and qualifier ions is crucial for accurate quantification.[6]

Mandatory Visualization

Caption: Experimental workflow for the GC-MS analysis of this compound.

Caption: Simplified glycolysis pathway showing the fate of this compound.

References

- 1. shimadzu.com [shimadzu.com]

- 2. [PDF] Quantitative Analysis of Stable Isotopes of Glucose in Blood Plasma Using Quadrupole GC-MS | Semantic Scholar [semanticscholar.org]

- 3. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]

- 4. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]

- 5. ajrsp.com [ajrsp.com]

- 6. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

Application Notes and Protocols: D-Glucose-d1-2 as an Internal Standard for Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis of D-glucose in biological matrices is crucial for clinical diagnostics, metabolic research, and drug development. Isotope Dilution Mass Spectrometry (IDMS) is a reference method for obtaining highly accurate and precise measurements of glucose concentration.[1][2][3] This technique utilizes a stable isotope-labeled version of the analyte, such as D-Glucose-d1-2, as an internal standard.[4]

This compound is a deuterated form of D-glucose.[4] When added to a sample, it behaves chemically and physically identically to the endogenous, unlabeled glucose during sample preparation and analysis. By measuring the ratio of the mass spectrometric signal of the analyte to the known amount of the added internal standard, precise quantification can be achieved, correcting for any sample loss during preparation or variations in instrument response. This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of D-glucose in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Applications

The use of this compound as an internal standard is applicable in a variety of research and development areas:

-

Clinical Chemistry: For the accurate determination of glucose levels in patient samples such as blood, serum, and plasma, aiding in the diagnosis and management of diseases like diabetes mellitus.[1][5]

-

Metabolic Research: To study glucose metabolism, flux, and homeostasis in various physiological and pathological states.[6][7]

-

Drug Development: To assess the effect of new therapeutic agents on glucose metabolism and to understand the pharmacokinetic and pharmacodynamic properties of drugs.[4][8]

-

Food Science: For the precise quantification of glucose in food and beverage products.[9]

Data Presentation: Performance of Isotope Dilution Methods

The following tables summarize the quantitative performance data from studies utilizing isotope dilution mass spectrometry for glucose analysis.

Table 1: Precision of Glucose Quantification using ID-MS

| Analytical Method | Matrix | Analyte Concentration | Within-Run Coefficient of Variation (CV) | Between-Run/Total CV | Reference |

| ID GC-MS | Whole Blood | Low | 1.27% | - | [1] |

| ID GC-MS | Whole Blood | Normal | 0.91% | - | [1] |

| ID GC-MS | Whole Blood | High | 0.78% | - | [1] |

| ID GC-MS | Seronorm Control | - | - | 1.44% | [1] |

| ID GC-MS | Serum | Not Specified | < 0.3% | - | [2] |

| ID LC-MS/MS | Human Serum | 1.691 - 15.676 mmol/L | 0.28 - 0.42% | 0.42 - 0.76% | [5] |

| ID LC-MS/MS | Human Serum | 4 Levels | < 1% | - | [3] |

| LC-ESI-MS | Tears | > 50 µM | 4% | - | [10] |

| LC-ESI-MS | Tears | < 50 µM | 15% | - | [10] |

Table 2: Accuracy of Glucose Quantification using ID-MS

| Comparison Method | Matrix | Key Findings | Reference |

| HemoCue Analyzer | Capillary Blood | Mean bias of +2.0% compared to ID GC-MS. | [1] |

| ID GC-MS vs. ID LC-MS/MS | Human Serum | Results agreed very well, with a difference of < 0.7%. | [3] |

| ID LC-MS/MS vs. ID GC-MS (RMP) | Human Serum | No statistical difference between the methods. | [5] |

Experimental Protocols